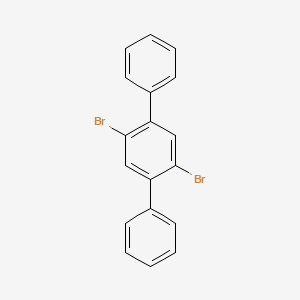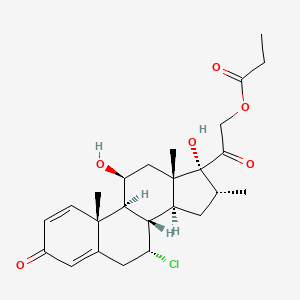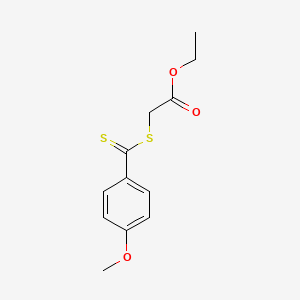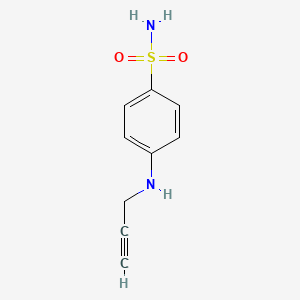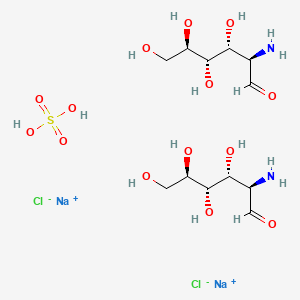
Glucosamine sulfate sodium chloride
概要
説明
グルコサミン硫酸塩塩化ナトリウム: は、関節の健康をサポートすることを目的とした栄養補助食品で一般的に使用される化合物です。グルコサミン硫酸塩と塩化ナトリウムの組み合わせで、グルコサミンの安定性と生物学的利用能を高めます。 グルコサミンは、軟骨の形成と修復に重要な役割を果たすアミノ糖であり、変形性関節症やその他の関節関連疾患の治療に人気のある成分です .
準備方法
合成経路と反応条件: グルコサミン硫酸塩塩化ナトリウムの調製には、いくつかの工程が含まれます。まず、甲殻類の外骨格に含まれる天然高分子であるキチンを塩酸で加水分解してグルコサミン塩酸塩を生成します。この中間体を次に炭酸ナトリウムと反応させてグルコサミン硫酸塩を生成します。 最後に、塩化ナトリウムを加えて化合物を安定化させます .
工業的生産方法: 工業的な環境では、高純度で高収率を得るために生産プロセスが拡大されています。このプロセスには以下が含まれます。
キチンの加水分解: キチンを塩酸で処理してグルコサミン塩酸塩を生成します。
グルコサミン硫酸塩の生成: グルコサミン塩酸塩を水溶液中で炭酸ナトリウムと反応させます。
塩化ナトリウムの添加: 塩化ナトリウムをグルコサミン硫酸塩溶液に加えて、最終生成物のグルコサミン硫酸塩塩化ナトリウムを生成します.
化学反応解析
反応の種類: グルコサミン硫酸塩塩化ナトリウムは、以下を含むいくつかの種類の化学反応を起こします。
加水分解: グルコサミン塩酸塩を生成するためのキチンの初期の加水分解。
中和: グルコサミン塩酸塩と炭酸ナトリウムの反応によるグルコサミン硫酸塩の生成。
一般的な試薬と条件:
塩酸: キチンの加水分解に使用されます。
炭酸ナトリウム: グルコサミン塩酸塩を中和してグルコサミン硫酸塩を生成するために使用されます。
塩化ナトリウム: 最終生成物を安定化させるために添加されます.
生成される主な生成物:
グルコサミン塩酸塩: 中間生成物。
グルコサミン硫酸塩: グルコサミン塩酸塩を中和することによって生成されます。
グルコサミン硫酸塩塩化ナトリウム: 最終的な安定化された生成物.
科学研究の応用
化学: グルコサミン硫酸塩塩化ナトリウムは、結合組織の必須成分であるさまざまなグリコサミノグリカン合成に使用されます .
生物学: 生物学研究では、軟骨やその他の結合組織の代謝と機能を研究するために使用されます .
医学: この化合物は、変形性関節症やその他の関節疾患の治療に広く使用されています。 痛みを軽減し、関節の機能を改善するのに役立ちます .
産業: 製薬業界では、グルコサミン硫酸塩塩化ナトリウムは、関節の健康を目的とした栄養補助食品や薬の製剤に使用されます .
化学反応の分析
Types of Reactions: Glucosamine sulfate sodium chloride undergoes several types of chemical reactions, including:
Hydrolysis: The initial hydrolysis of chitin to produce glucosamine hydrochloride.
Neutralization: The reaction of glucosamine hydrochloride with sodium carbonate to form glucosamine sulfate.
Crystallization: The addition of sodium chloride to stabilize the compound and form crystals.
Common Reagents and Conditions:
Hydrochloric Acid: Used in the hydrolysis of chitin.
Sodium Carbonate: Used to neutralize glucosamine hydrochloride and form glucosamine sulfate.
Sodium Chloride: Added to stabilize the final product.
Major Products Formed:
Glucosamine Hydrochloride: Intermediate product.
Glucosamine Sulfate: Formed by neutralizing glucosamine hydrochloride.
This compound: Final stabilized product.
科学的研究の応用
Chemistry: Glucosamine sulfate sodium chloride is used in the synthesis of various glycosaminoglycans, which are essential components of connective tissues .
Biology: In biological research, it is used to study the metabolism and function of cartilage and other connective tissues .
Medicine: The compound is widely used in the treatment of osteoarthritis and other joint disorders. It helps in reducing pain and improving joint function .
Industry: In the pharmaceutical industry, this compound is used in the formulation of dietary supplements and medications aimed at joint health .
作用機序
グルコサミン硫酸塩塩化ナトリウムは、軟骨の形成と修復に不可欠なグリコサミノグリカン合成に必要な構成要素を提供することで作用します。軟骨の構造的完全性を維持するために不可欠なプロテオグリカンとコラーゲンの産生を刺激します。 さらに、軟骨を分解する酵素の活性を阻害するため、関節の変性の進行を遅らせます .
類似化合物との比較
類似化合物:
グルコサミン塩酸塩: 栄養補助食品でよく使用されるもう1つの形態のグルコサミン。
N-アセチルグルコサミン: さまざまな生化学的用途に使用されるグルコサミンの誘導体.
コンドロイチン硫酸塩: 関節の健康サプリメントのためにグルコサミン硫酸塩と組み合わせて使用されることが多い.
独自性: グルコサミン硫酸塩塩化ナトリウムは、その強化された安定性と生物学的利用能により独特です。 塩化ナトリウムの添加は、化合物を安定させるだけでなく、体への吸収を向上させるため、関節の健康をサポートする上でより効果的になります .
特性
IUPAC Name |
disodium;(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13NO5.2ClH.2Na.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;;;;;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;2*1H;;;(H2,1,2,3,4)/q;;;;2*+1;/p-2/t2*3-,4+,5+,6+;;;;;/m00...../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNILGVJTEVNNRV-VQRMJQQYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O.[Na+].[Na+].[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O.[Na+].[Na+].[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2N2Na2O14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1296149-13-7 | |
| Record name | Glucosamine sulfate sodium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1296149137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLUCOSAMINE SULFATE SODIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RI65CXJ9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main analytical challenge in working with glucosamine sulfate sodium chloride?
A1: One of the main challenges is achieving accurate and reliable quantification of glucosamine in pharmaceutical preparations. [] This has led to the development of specific and sensitive analytical methods, such as the derivatization-gas chromatography method described in one of the studies. This method utilizes a reaction with hydroxylamine hydrochloride and acetic anhydride, followed by gas chromatography analysis, to accurately determine the content of glucosamine in tablets and capsules. []
Q2: Have any impurities been identified in this compound preparations?
A2: Yes, research has identified an unknown impurity in this compound capsules. [] Through High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF MS) and Nuclear Magnetic Resonance (NMR) analysis, the impurity was characterized as (1R, 2S, 3R)-1-(5-((S, E)-3, 4-dihydroxybut-1-en-1-yl) pyrazin-2-yl) butane-1, 2, 3, 4-tetraol. Interestingly, a related degradation product, (1R, 2S, 3R)-1-(5-((S, Z)-3, 4-dihydroxybut-1-en-1-yl) pyrazin-2-yl) butane-1, 2, 3, 4-tetraol, was also found to emerge under heat conditions. [] This highlights the importance of understanding the stability profile of the compound and developing appropriate formulation and storage strategies.
Q3: Are there different salts of glucosamine sulfate available, and do they exhibit comparable clinical outcomes?
A3: Yes, glucosamine sulfate is available in various salt forms, including sodium chloride and potassium chloride salts. A randomized, double-blind study compared the clinical outcomes of glucosamine sulfate-potassium chloride and this compound in patients with mild to moderate knee osteoarthritis. [] The study found that both formulations provided comparable pain relief and demonstrated similar safety profiles. [] While serum potassium levels increased in the glucosamine sulfate-potassium chloride group, they remained within the normal range. [] This suggests that both salts can be considered viable options for managing osteoarthritis symptoms.
Q4: Are there alternative formulations being explored to improve the delivery and efficacy of glucosamine and chondroitin?
A4: Yes, research is ongoing to develop innovative formulations that enhance the therapeutic benefits of glucosamine and chondroitin. One such example is the development of glucosamine chondroitin tablets. [] These tablets utilize a combination of this compound double salt and chondroitin sulfate, alongside excipients like pregelatinized starch, carboxymethyl starch sodium, lactose, and superfine silica powder. [] The addition of a 5% PVP absolute ethyl alcohol solution as an adhesive during the manufacturing process results in tablets with improved dissolution speed and enhanced stability, making them suitable for large-scale production. []
Q5: How is D-glucosamine sulfate sodium chloride synthesized?
A5: One method involves dissolving D-glucosamine hydrochloride in a solvent and reacting it with a sodium-containing alkaline substance under controlled temperature and atmospheric conditions. [] Sulfuric acid is then introduced for salification, and a complexation reaction yields the D-glucosamine sulfate sodium chloride salt complex. [] The final product is obtained through filtration and crystallization. [] This method is considered advantageous due to its novelty, simplicity, and ability to produce high-purity D-glucosamine sulfate sodium chloride that meets United States Pharmacopeia (USP) standards. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Iodo-3-methylimidazo[1,2-a]pyridine](/img/structure/B3320932.png)
![8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3320941.png)
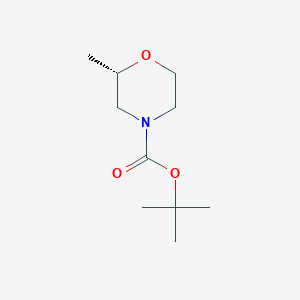

![1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole](/img/structure/B3320957.png)
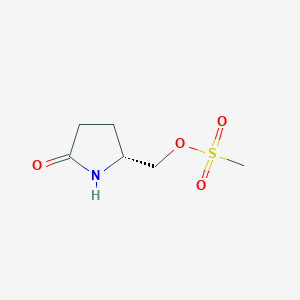
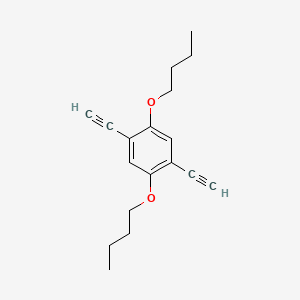
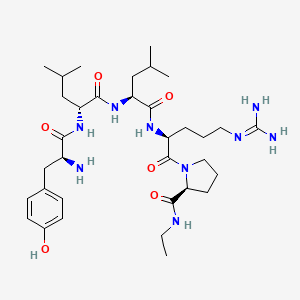
![Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3320996.png)

